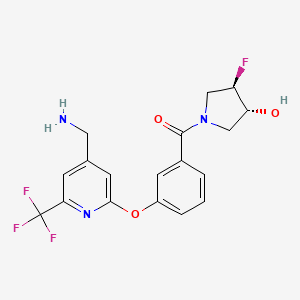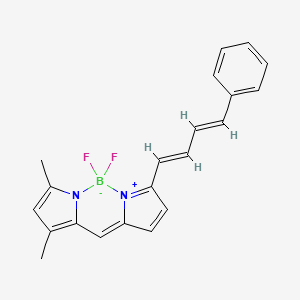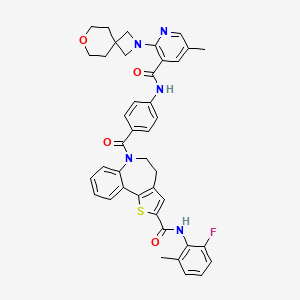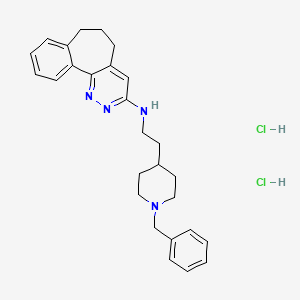![molecular formula C19H27NO8S3 B609924 (2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 1000296-71-8](/img/structure/B609924.png)
(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-04064900 is a sulopenem penem antibiotic prodrug.
Applications De Recherche Scientifique
Chemical Structure and Characterization
The compound is closely related to a class of compounds known as 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates. These compounds have been isolated and characterized, revealing the presence of both endo and exo-isomers. Experimental conditions such as the use of sodium acetate or sodium borohydride/methyl iodide can lead to the ring opening of these compounds, forming thiosulfonates or methyl sulfides (Guideri & Ponticelli, 2012).
Synthesis and Modification
Studies have shown that base-catalyzed addition of thiols to similar compounds results in adducts of the saturated nucleus, which can be oxidized to form antibacterially active sulphoxides (Bateson, Roberts, Smale, & Southgate, 1980). Additionally, the synthesis of 3-acetoxy-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate esters through oxidation and elimination processes has been documented (Bateson, Fell, & Southgate, 1986).
Antibacterial Activity and Analogues
The synthesis of olivanic acid analogues, which are related to the compound of interest, has been studied for their antibacterial properties. These analogues involve cycloaddition reactions and synthesis of polycyclic azetidinone structures, which are significant in the context of antibiotic research (Bateson, Southgate, Tyler, & Fell, 1986).
X-Ray Analysis of Related Compounds
X-ray analyses of similar β-lactam penem antibiotics have provided insights into their structural characteristics, which are crucial for understanding their antibiotic activity. This includes analyzing key parameters like the Woodward parameter and the Cohen distance (Dapporto, Paoli, Rossi, Altamura, & Perrotta, 1999).
Propriétés
Numéro CAS |
1000296-71-8 |
|---|---|
Nom du produit |
(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Formule moléculaire |
C19H27NO8S3 |
Poids moléculaire |
493.6 |
Nom IUPAC |
(2-ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H27NO8S3/c1-5-28-19(3,4)18(24)27-9-26-16(23)13-17(29-11-6-7-31(25)8-11)30-15-12(10(2)21)14(22)20(13)15/h10-12,15,21H,5-9H2,1-4H3 |
Clé InChI |
QBQVJZKXORIDPB-ORAVPGSASA-N |
SMILES |
CCOC(C)(C)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PF-04064900; PF 04064900; PF04064900. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



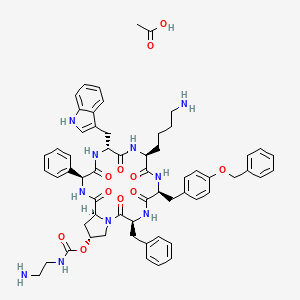
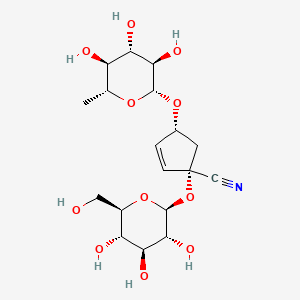
![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)
